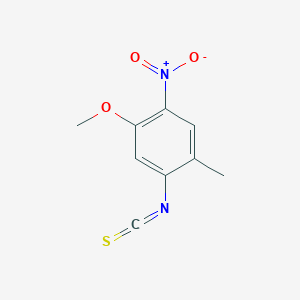
2-hydroxy-N,N-dioctylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N,N-dioctylacetamide is a chemical compound that has garnered interest due to its unique properties and potential applications. It is a derivative of N,N-dioctylacetamide, with a hydroxyl group attached to the carbon adjacent to the amide group. This compound is often studied in the context of radiolytic degradation and its role as a degradation product in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions: 2-hydroxy-N,N-dioctylacetamide can be synthesized through the radiolytic degradation of N,N,N’,N’-tetra-n-octyl diglycolamide (TODGA). The process involves the use of ionizing radiation, such as an electron beam, which induces fragmentation of the TODGA molecule. The major products of this fragmentation include N,N-dioctylacetamide and this compound .
Industrial Production Methods: This process is relevant in the context of nuclear fuel reprocessing, where TODGA is used as an extractant for actinides and lanthanides .
化学反应分析
Types of Reactions: 2-hydroxy-N,N-dioctylacetamide primarily undergoes radiolytic reactions. The compound is formed through the dissociative addition of alkoxy radicals to the carbonyl groups of TODGA during radiolysis .
Common Reagents and Conditions: The formation of this compound involves the use of ionizing radiation, such as an electron beam, in the presence of hydrocarbon-alcohol solutions. The alcohol content in the solution can influence the yield and types of radiolytic products formed .
Major Products: The major products formed from the radiolytic degradation of TODGA include N,N-dioctylacetamide and this compound. These products result from the fragmentation of the TODGA molecule and the addition of alkoxy radicals to the carbonyl groups .
科学研究应用
2-hydroxy-N,N-dioctylacetamide has several scientific research applications, particularly in the field of nuclear chemistry. It is studied as a degradation product in the radiolytic degradation of TODGA, which is used in the extraction of actinides and lanthanides from nuclear fuel reprocessing solutions . The compound’s role as a phase modifier in these extraction processes is also of interest, as it can influence the efficiency and stability of the extraction system .
作用机制
The mechanism of action of 2-hydroxy-N,N-dioctylacetamide involves its formation through the radiolytic degradation of TODGA. The compound is produced when alkoxy radicals add to the carbonyl groups of TODGA, leading to the fragmentation of the molecule . This process is influenced by the presence of alcohols and nitric acid in the solution, which can affect the yield and types of radiolytic products formed .
相似化合物的比较
Similar Compounds: Similar compounds to 2-hydroxy-N,N-dioctylacetamide include N,N-dioctylacetamide and other degradation products of TODGA, such as [2-(dioctylamino)-2-oxoethoxy]acetic acid .
Uniqueness: this compound is unique due to its specific formation mechanism and its role as a phase modifier in the extraction of actinides and lanthanides. Unlike other degradation products, it does not directly complex with lanthanide ions but instead acts to modify the phase behavior of the extraction system .
属性
IUPAC Name |
2-hydroxy-N,N-dioctylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-3-5-7-9-11-13-15-19(18(21)17-20)16-14-12-10-8-6-4-2/h20H,3-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCGXZDMAMHSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
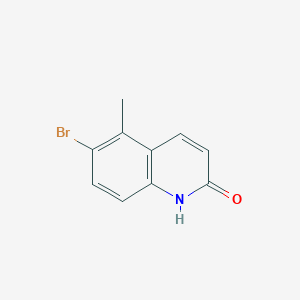
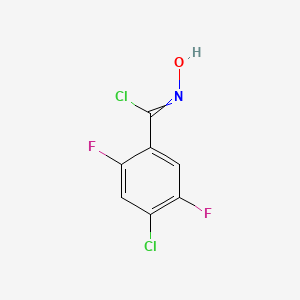
![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13682806.png)
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol](/img/structure/B13682808.png)
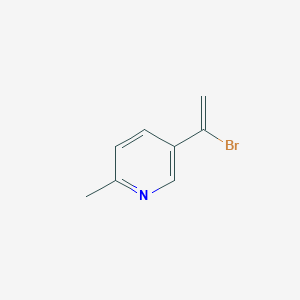
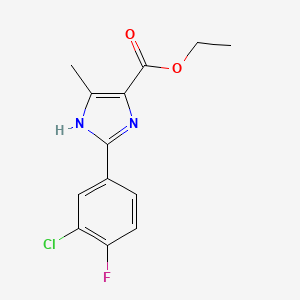
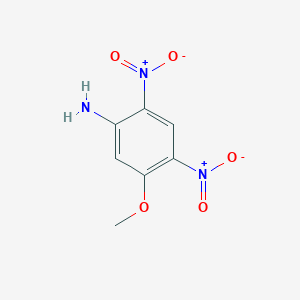
![tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate](/img/structure/B13682832.png)
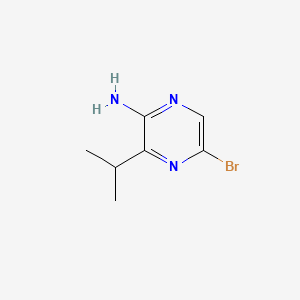
![7-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13682836.png)
![6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13682838.png)

![5-Chloro-3-iodobenzo[b]thiophene](/img/structure/B13682845.png)
